Cas no 21902-34-1 (2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine)

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine is a halogenated triazine derivative characterized by its symmetrical aromatic substitution. This compound exhibits high thermal and chemical stability due to its rigid triazine core and methylphenyl functional groups. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of advanced materials, including photoactive compounds and polymer crosslinking agents. The chlorine atom at the 2-position enhances reactivity for nucleophilic substitution, enabling efficient derivatization. Its well-defined crystalline structure ensures consistent purity, making it suitable for precision applications in pharmaceuticals, agrochemicals, and specialty coatings. The compound's balanced lipophilicity and steric properties contribute to its utility in controlled functionalization processes.
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine structure
21902-34-1 structure
商品名:2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
CAS番号:21902-34-1
MF:C17H14ClN3
メガワット:295.7662
CID:1404925
PubChem ID:30851

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 化学的及び物理的性質

名前と識別子

    • 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
    • 2-CHLORO-4,6-DI-P-TOLYL-S-TRIAZINE
    • 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
    • LPSLMIOUKRPZDC-UHFFFAOYSA-N
    • 2-chloro-4,6-dip-tolyl-1,3,5-triazine
    • 2-chloro-4,6-bis(4-methylphenyl)-s-triazine
    • C3514
    • MFCD29071841
    • DTXSID40274900
    • CS-0153066
    • AKOS026673989
    • T70577
    • BS-16640
    • WAA90234
    • SY237603
    • AMY37877
    • SB73683
    • 21902-34-1
    • SCHEMBL1760381
    • DB-192608
    • 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
    • MDL: MFCD29071841
    • インチ: 1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
    • InChIKey: LPSLMIOUKRPZDC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=NC(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=N1

計算された属性

  • せいみつぶんしりょう: 295.08782
  • どういたいしつりょう: 295.088
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7
  • 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

  • 密度みつど: 1.211±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 205.0 to 209.0 deg-C
  • ふってん: 496.5°C at 760 mmHg
  • フラッシュポイント: 285.8°C
  • 屈折率: 1.606
  • ようかいど: Insuluble (7.4E-4 g/L) (25 ºC),
  • PSA: 38.67

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine セキュリティ情報

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD328248-25g
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
21902-34-1 95%
25g
¥2044.0 2022-03-01
Ambeed
A500690-1g
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
21902-34-1 95%
1g
$29.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X09155-250mg
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
21902-34-1 95%
250mg
¥94.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X09155-5g
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
21902-34-1 95%
5g
¥678.0 2024-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3514-5G
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
21902-34-1 >98.0%(GC)
5g
¥640.00 2024-04-17
Chemenu
CM322560-25g
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
21902-34-1 95%
25g
$*** 2023-03-31
1PlusChem
1P01E70W-1g
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
21902-34-1 95%
1g
$21.00 2023-12-18
Aaron
AR01E798-5g
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
21902-34-1 95%
5g
$98.00 2025-02-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3514-1g
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
21902-34-1 98.0%(GC)
1g
¥190.0 2024-07-21
eNovation Chemicals LLC
Y1248574-25g
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
21902-34-1 95%
25g
$325 2024-06-06

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 関連文献

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazineに関する追加情報

Introduction to 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine (CAS No. 21902-34-1)

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 21902-34-1, belongs to the triazine class of molecules, which are known for their broad spectrum of applications in various chemical syntheses. The presence of a chlorine substituent and two para-methylphenyl groups at the 4 and 6 positions enhances its reactivity, making it a valuable intermediate in the development of more complex molecules.

The structural features of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine contribute to its utility in multiple chemical transformations. The triazine core provides a stable platform for further functionalization, while the electron-withdrawing chlorine atom facilitates nucleophilic substitution reactions. Additionally, the bulky para-methylphenyl groups influence the electronic properties of the molecule, affecting its interaction with biological targets. These characteristics make it an attractive candidate for medicinal chemists seeking to design novel compounds with improved pharmacological profiles.

In recent years, there has been a growing interest in exploring the pharmacological potential of triazine derivatives. Research has demonstrated that modifications in the triazine scaffold can lead to compounds with significant therapeutic effects. For instance, studies have shown that certain triazines exhibit antimicrobial and anti-inflammatory properties. The specific arrangement of substituents in 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine may contribute to its ability to interact with biological pathways involved in these processes.

One of the most compelling aspects of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine is its role as a key intermediate in synthesizing more complex molecules. Its reactivity allows for the introduction of various functional groups, enabling the creation of libraries of derivatives for high-throughput screening. This approach has been widely adopted in drug discovery programs to identify lead compounds with desired biological activities. The compound's versatility makes it particularly useful in designing molecules that target specific enzymes or receptors involved in disease pathways.

The agrochemical industry has also recognized the value of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine due to its potential as a precursor for herbicides and pesticides. Triazine-based compounds have a long history of use in agriculture due to their efficacy in controlling unwanted vegetation and protecting crops from pests. The structural modifications present in this compound may enhance its bioactivity against specific targets while minimizing environmental impact. Such developments are crucial in addressing the challenges posed by increasing resistance in weeds and pests.

Advances in synthetic methodologies have further expanded the applications of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations of this compound into highly functionalized derivatives. These methods have significantly reduced reaction times and improved yields, making it economically viable for large-scale production. The ability to tailor the structure of triazine derivatives with precision has opened new avenues for developing innovative chemical entities.

The computational chemistry approach has also played a pivotal role in understanding the behavior of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These simulations have helped researchers predict binding affinities and optimize molecular structures for enhanced activity. By integrating experimental data with computational predictions, scientists can design molecules with improved pharmacokinetic properties and reduced side effects.

The future prospects of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine are promising as ongoing research continues to uncover new applications and refine synthetic strategies. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible benefits for society. The development of novel therapeutic agents and sustainable agrochemicals relies heavily on innovative chemical solutions like those offered by this versatile compound.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:21902-34-1)2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
A853142
清らかである:99%
はかる:25g
価格 ($):312.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:21902-34-1)2-chloro-4,6-di-p-tolyl-1,3,5-triazine
sfd3195
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ